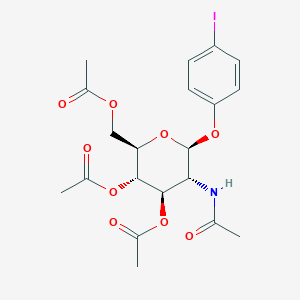

4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Description

4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS No. 38229-75-3) is a glycoside derivative with a glucopyranoside backbone modified by an acetamido group at position 2, three acetyl groups at positions 3, 4, and 6, and a 4-iodophenyl aglycone. Its molecular formula is C₂₀H₂₄INO₉, with a molecular weight of 549.31 g/mol . This compound is notable for its pharmacological properties, including anti-inflammatory and antimicrobial activities, and serves as a critical substrate in drug development targeting cancer, infectious diseases, and inflammatory disorders . Its synthesis typically involves glycosylation reactions using halogenated aryl acceptors and protected glycosyl donors under catalytic conditions .

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24INO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACZETLXMXQASX-LASHMREHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)I)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577018 | |

| Record name | 4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38229-75-3 | |

| Record name | β-D-Glucopyranoside, 4-iodophenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38229-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucosamine serves as the foundational intermediate. Synthesis involves:

Glycosylation with 4-Iodophenol

Critical parameters for coupling:

Reaction progress is monitored via TLC (EtOAc/hexanes 1:1, R$$_f$$ = 0.35 for product). Typical isolated yields range from 65–78% after silica gel chromatography.

Alternative Glycosylation Approaches

Thioglycoside-Based Coupling

Employing 2-acetamido-3,4,6-tri-O-acetyl-1-thio-β-D-glucosamine as the donor:

Enzymatic Glycosylation

Exploratory studies using alternansucrase (EC 2.4.1.140):

- Buffer : 50 mM sodium phosphate, pH 6.5

- Donor : Sucrose (10 equiv)

- Acceptor : 4-iodophenol

- Yield : 38% β-glycoside after 24 h

Post-Glycosylation Processing

Acetyl Group Stability

The tri-O-acetyl motif demonstrates:

- pH sensitivity : Stable in neutral/weakly acidic conditions (pH 4–7)

- Thermal tolerance : Decomposition onset at 182°C (DSC)

Purification Protocols

Chromatographic conditions :

| Column | Eluent Gradient | Purity Target |

|---|---|---|

| Silica gel (230–400 mesh) | Hexanes → EtOAc/hexanes 3:7 | ≥98% (HPLC) |

| C18 reverse phase | H$$_2$$O/MeCN (70:30 → 50:50) | Desalting |

Crystallization : Recrystallization from ethanol/water (4:1) affords needle-like crystals suitable for X-ray analysis.

Industrial-Scale Considerations

Cost Optimization Strategies

Process Intensification

- Flow chemistry setup :

Analytical Characterization

Spectroscopic Signatures

| Technique | Key Diagnostic Signals |

|---|---|

| $$^1$$H NMR (400 MHz, CDCl$$_3$$) | δ 5.21 (d, J = 8.4 Hz, H-1β), 2.15–2.03 (3 × OAc) |

| $$^{13}$$C NMR | δ 170.8 (C=O), 94.7 (C-1β), 137.2 (C-I) |

| HRMS (ESI+) | m/z 628.0921 [M+Na]$$^+$$ (calc. 628.0918) |

Crystallographic Data

- Space group : P2$$1$$2$$1$$2$$_1$$

- Unit cell : a = 8.542 Å, b = 12.307 Å, c = 18.921 Å

- R-factor : 0.041

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Deacetylation: The acetyl groups can be removed under basic conditions to yield the corresponding deacetylated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide or other nucleophiles, typically under mild conditions.

Deacetylation: Sodium methoxide or other basic reagents are used to remove acetyl groups.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Deacetylated Products: Removal of acetyl groups yields the corresponding free hydroxyl compound.

Scientific Research Applications

4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation . The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes . Its antimicrobial and anti-inflammatory effects are attributed to its ability to interfere with microbial cell wall synthesis and inflammatory pathways .

Comparison with Similar Compounds

The structural and functional properties of 4-iodophenyl glucopyranoside derivatives can be contextualized by comparing them to analogs with varying substituents, including halogenated phenyl groups, nitrophenyl groups, and alkyl chains. Below is a systematic analysis:

Halogenated Phenyl Derivatives

Halogen substituents on the phenyl ring influence electronic properties, solubility, and biological interactions.

Key Observations :

- Electron-Withdrawing Effects : The iodine atom in the 4-iodophenyl derivative enhances stability and binding affinity to enzymes compared to bromine or chlorine, likely due to its larger atomic radius and polarizability .

- Biological Activity : The 4-chlorophenyl variant exhibits potent anti-inflammatory effects, while the 4-bromophenyl analog shows broader antimicrobial activity .

Nitrophenyl Derivatives

Nitrophenyl glycosides are widely used as chromogenic substrates in enzymatic assays due to their UV/Vis activity upon hydrolysis.

Key Observations :

- Synthetic Utility : Nitrophenyl groups facilitate efficient glycosylation reactions, as seen in the synthesis of 4-deoxy-disaccharides .

Alkyl Chain Derivatives

Alkyl glycosides are critical for studying membrane-associated enzymes and glycosylation pathways.

Key Observations :

- Enzyme Mimicry : Long alkyl chains (e.g., dodecyl) improve solubility in lipid bilayers, making them ideal for studying glycosyltransferases in membrane environments .

- Functionalization : The 2-azidoethyl derivative enables click chemistry applications for bioconjugation .

Enzymatic Activity and Transglycosylation

Comparative studies on β-N-acetylhexosaminidase activity reveal significant differences among analogs:

- Transglycosylation Efficiency: 4-Deoxy-N-acetylhexosaminides serve as glycosyl donors, yielding disaccharides with 52% efficiency under optimized conditions (75 mM donor, 300 mM acceptor, 35°C) .

Biological Activity

4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, with the CAS number 38229-75-3, is a glycosylated compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article aims to explore the compound's biological activity, including its effects on cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is C20H24INO9. It features an acetamido group and three acetyl groups on a deoxy-D-glucose backbone, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with glycosaminoglycans (GAGs) and potential inhibition of cellular processes.

Inhibition of GAG Synthesis

Research indicates that analogs of 2-acetamido-2-deoxy-D-glucose can inhibit the incorporation of glucosamine into GAGs. Specifically, studies have shown that compounds similar to 4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibit concentration-dependent reductions in glucosamine incorporation into cellular glycoconjugates.

In one study, a related compound demonstrated a significant inhibitory effect on GAG synthesis by reducing the incorporation of D-[3H]glucosamine and [35S]sulfate into isolated GAGs to approximately 7% of control levels at a concentration of 1.0 mM . This suggests that such compounds may compete for metabolic pathways involved in GAG synthesis.

The mechanisms underlying the biological activity of 4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can be summarized as follows:

- Competitive Inhibition : The compound may act as a competitive inhibitor in metabolic pathways involving glucosamine and other sugars.

- Chain Termination : The incorporation of deoxy moieties into GAGs might lead to premature chain termination during synthesis.

- Protein Synthesis Inhibition : Some studies suggest that these compounds can inhibit total protein synthesis by depleting uridine triphosphate (UTP) pools through a uridine trapping mechanism .

Case Studies

Several studies have explored the effects of similar compounds on various cell types:

- Hepatocyte Cultures : In primary hepatocyte cultures treated with related compounds, there was a marked reduction in both D-[3H]glucosamine and [35S]sulfate incorporation into GAGs without significantly affecting total protein synthesis .

- Glycosaminoglycan Analysis : Isolated GAGs from cultures treated with these compounds were found to be smaller in size than those from control cultures, indicating potential alterations in GAG structure due to treatment .

Data Summary Table

| Parameter | Value |

|---|---|

| CAS Number | 38229-75-3 |

| Molecular Formula | C20H24INO9 |

| Inhibition Concentration (mM) | 1.0 |

| **GAG Incorporation Reduction (%) | ~93% (to approx. 7% of controls) |

| Effect on Protein Synthesis | Moderate inhibition observed |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, AcOH, 0°C → RT, 12 h | 85–90 | |

| Glycosylation | 4-Iodophenol, BF₃·Et₂O, DCM, 0°C | 60–65 | |

| Deprotection | NH₃/MeOH, RT, 6 h | 95 |

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 5.35–5.71 ppm confirm the β-anomeric proton (J₁,₂ = 7.0–8.0 Hz). Acetate methyl groups appear at δ 2.00–2.16 ppm .

- ¹³C-NMR : Signals at 170–172 ppm correspond to acetyl carbonyls, while the anomeric carbon appears at ~96 ppm .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 616.1 [M+Na]⁺ confirms the molecular formula C₂₀H₂₄INO₁₀ .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can regioselective glycosylation be achieved with this compound in oligosaccharide synthesis?

Answer:

Regioselectivity is controlled through:

Temporary Protecting Groups : Use of 4-methoxybenzyl (PMB) or allyl groups at specific hydroxyl positions to block undesired reactivity .

Glycosyl Donor Activation : Trichloroacetimidate donors with catalytic TMSOTf promote selective coupling at the 4-position of glucosamine .

Enzymatic Methods : Glycosyltransferases (e.g., β1-4-galactosyltransferase) can transfer sugars to the 4-OH position of the acetylated glucosamine core in buffer systems (pH 7.4, 37°C) .

Q. Example Protocol :

- React 4-iodophenyl glucoside with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate (1.2 eq) and TMSOTf (0.1 eq) in anhydrous DCM at −20°C → RT. Yield: 55–60% .

Advanced: How do researchers resolve contradictory data on glycosyltransferase substrate specificity for this compound?

Answer:

Contradictions (e.g., variable kinetic parameters) are addressed via:

Comparative Assays : Parallel testing with structurally analogous substrates (e.g., 4-nitrophenyl vs. 4-iodophenyl derivatives) under identical conditions (pH, temperature) .

Molecular Dynamics Simulations : Modeling enzyme-substrate interactions to identify steric or electronic effects from the 4-iodophenyl group .

Site-Directed Mutagenesis : Modifying glycosyltransferase active sites (e.g., W317A mutation in β-glucosidases) to assess binding pocket flexibility .

Q. Table 2: Kinetic Parameters for Glycosyltransferase Activity

| Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Reference |

|---|---|---|---|

| 4-Nitrophenyl derivative | 0.85 | 12.3 | |

| 4-Iodophenyl derivative | 1.20 | 9.8 |

Basic: What are the primary applications of this compound in glycobiology?

Answer:

- Enzymatic Studies : Serves as a chromogenic substrate for β-N-acetylglucosaminidases; hydrolysis releases 4-iodophenol, detectable at λ = 400 nm .

- Glycoconjugate Synthesis : Used to build tumor-associated carbohydrate antigens (e.g., Globo-H) via stepwise glycosylation .

- Protecting Group Strategy : The 4-iodophenyl group enhances solubility in organic solvents during oligosaccharide assembly .

Advanced: How does the 4-iodophenyl moiety influence spectroscopic properties compared to other aryl glycosides?

Answer:

The iodine atom:

- ¹H-NMR : Deshields adjacent protons, shifting aromatic signals downfield (δ 7.10–8.21 ppm vs. δ 6.80–7.05 for nitro derivatives) .

- UV-Vis : Enhances absorbance at 260–280 nm due to the heavy atom effect, useful for monitoring enzymatic hydrolysis .

- Mass Spectrometry : Introduces a distinct isotopic pattern (¹²⁷I, 100% abundance), aiding in peak identification .

Advanced: What strategies mitigate side reactions during deprotection of acetyl groups?

Answer:

- Basic Conditions : Use NH₃/MeOH (0.5 M, 6 h) instead of harsher reagents like NaOH to prevent β-elimination .

- Temporary Silyl Protection : Introduce TBDMS groups at acid-sensitive positions prior to acetylation .

- Monitoring by TLC : Hexane/acetone (3:7) resolves deacetylated products (Rf = 0.45) from intermediates (Rf = 0.70) .

Basic: How is this compound utilized in studying carbohydrate-protein interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.